![molecular formula C14H22INO2 B6241217 tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate CAS No. 2742660-38-2](/img/no-structure.png)
tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical formula, C14H23INO2, and is commonly used in research laboratories for its unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is not fully understood. However, it is believed to act as a nucleophile in various reactions, particularly in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound has low toxicity and is not harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate in lab experiments is its unique structure, which allows for the synthesis of a wide range of compounds. However, one limitation of this compound is its high cost, which can make it difficult for researchers to use in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate. One area of interest is the development of new synthetic methods using this compound as a building block. Another potential direction is the investigation of its potential applications in the pharmaceutical industry, particularly in the development of new drugs.
In conclusion, this compound is a unique chemical compound with potential applications in various scientific fields. While there is still much to be learned about this compound, its unique properties make it a promising area of research for the future.
Synthesemethoden
The synthesis of tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 3-iodobicyclo[1.1.1]pentane. This reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a building block for the synthesis of other compounds.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with 3-iodobicyclo[1.1.1]pentane in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl 3-pyrrolidinecarboxylate", "3-iodobicyclo[1.1.1]pentane", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-pyrrolidinecarboxylate in a suitable solvent.", "Step 2: Add 3-iodobicyclo[1.1.1]pentane to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 6: Purify the product using column chromatography or recrystallization." ] } | |
CAS-Nummer |
2742660-38-2 |
Molekularformel |
C14H22INO2 |
Molekulargewicht |
363.23 g/mol |
IUPAC-Name |
tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H22INO2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
MYBCEHQSIKPJGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)I |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.